Cas no 896369-42-9 (N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a benzothiazole-derived compound characterized by its unique structural features, including a dimethyl-substituted benzothiazole core and a methanesulfonylbenzamide moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a bioactive scaffold. The presence of the methanesulfonyl group enhances its reactivity and binding affinity, making it a candidate for further exploration in drug development. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability and synthetic accessibility further contribute to its utility in experimental applications.
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide structure
896369-42-9 structure
商品名:N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
CAS番号:896369-42-9
MF:C17H16N2O3S2
メガワット:360.450541496277
CID:6369983
PubChem ID:7267039

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
    • N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
    • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
    • SR-01000022360
    • SR-01000022360-1
    • 896369-42-9
    • F2556-0193
    • AKOS024660023
    • インチ: 1S/C17H16N2O3S2/c1-10-8-9-13-15(11(10)2)18-17(23-13)19-16(20)12-6-4-5-7-14(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
    • InChIKey: RDUZWKWSSMFWFX-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=CC=CC=1C(NC1=NC2=C(C=CC(C)=C2C)S1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 360.06023472g/mol
  • どういたいしつりょう: 360.06023472g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 575
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2556-0193-75mg
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2556-0193-40mg
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2556-0193-3mg
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2556-0193-15mg
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2556-0193-10mg
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2556-0193-5μmol
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2556-0193-25mg
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2556-0193-1mg
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2556-0193-20μmol
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2556-0193-4mg
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
896369-42-9 90%+
4mg
$66.0 2023-05-16

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide 関連文献

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamideに関する追加情報

Professional Introduction to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS No. 896369-42-9)

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide, identified by the CAS number 896369-42-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the benzothiazole derivatives, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a methanesulfonyl group and a dimethyl-substituted benzothiazole core, contribute to its unique chemical properties and make it a subject of interest for medicinal chemists.

The benzothiazole scaffold is a prominent heterocyclic system that has been extensively explored in medicinal chemistry due to its ability to interact with various biological targets. In particular, the 4,5-dimethyl substitution on the benzothiazole ring enhances its stability and influences its electronic properties, making it an attractive scaffold for designing bioactive molecules. The methanesulfonyl group appended to the benzamide moiety further modulates the pharmacophoric characteristics of the compound, potentially enhancing its binding affinity and selectivity towards specific biological receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzothiazole derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications. The structural motif of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide aligns well with these trends, as it combines the favorable properties of benzothiazole with additional functional groups that can enhance its biological activity.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The methanesulfonyl group is known to improve solubility and metabolic stability, which are critical factors for the development of orally active drugs. Additionally, the dimethyl-substituted benzothiazole ring can serve as a hinge-binding motif, allowing the compound to interact effectively with protein targets. These features make N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide a promising candidate for further optimization and development into a therapeutic agent.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The key steps typically include the formation of the benzothiazole core followed by functionalization with the methanesulfonyl group and amide linkage. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are often employed to achieve the desired regioselectivity and stereoselectivity. The synthesis process also necessitates rigorous quality control measures to ensure that the final product meets pharmaceutical-grade standards.

Evaluation of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide in vitro has revealed several interesting biological activities. Preliminary studies indicate that this compound exhibits potent inhibitory effects on certain enzymes implicated in inflammatory pathways. The methanesulfonyl group appears to play a crucial role in modulating these interactions by enhancing binding affinity. Furthermore, the dimethyl-substituted benzothiazole ring contributes to selective targeting by interacting with specific residues in the enzyme active site.

The potential therapeutic applications of this compound are further supported by computational modeling studies. Molecular docking simulations have been used to predict how N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide interacts with various biological targets. These studies have provided valuable insights into the binding mode of the compound and have helped identify key pharmacophoric elements that can be further optimized for improved activity and selectivity.

In conclusion, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide(CAS No. 896369-42-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further development into novel therapeutic agents. Ongoing research efforts are focused on optimizing its synthesis, evaluating its biological activity in detail, and exploring its potential applications in human health.

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